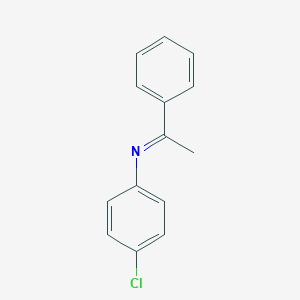

N-(4-chlorophenyl)-1-phenylethanimine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

25287-19-8 |

|---|---|

Molecular Formula |

C14H12ClN |

Molecular Weight |

229.7 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-1-phenylethanimine |

InChI |

InChI=1S/C14H12ClN/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-10H,1H3 |

InChI Key |

ZHVXOUDFYNBYJK-UHFFFAOYSA-N |

SMILES |

CC(=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-chlorophenyl)-1-phenylethanimine

This technical guide provides a comprehensive overview of the synthesis of N-(4-chlorophenyl)-1-phenylethanimine, a Schiff base derived from the condensation of acetophenone and 4-chloroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a Schiff base that has been synthesized and characterized in studies investigating the biological activities of imine compounds. These activities include potential antioxidant, enzyme inhibitory, and antimicrobial properties.[1][2][3] The synthesis of this compound is a straightforward condensation reaction, representative of Schiff base formation.

Synthesis Pathway

The primary synthesis route for this compound involves the acid-catalyzed condensation reaction between acetophenone and 4-chloroaniline. The reaction proceeds via a nucleophilic attack of the amine group of 4-chloroaniline on the carbonyl carbon of acetophenone, followed by dehydration to yield the imine.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of this compound and related Schiff bases.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Acetophenone | 4-chloroaniline | Glacial Acetic Acid | Ethanol | 4 hours | Reflux | Not Specified | [4] |

| Acetophenone | 4-chloroaniline | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1][2][3] |

Note: Specific yield for this compound was not explicitly provided in the cited literature. The provided conditions are for a general Schiff base synthesis from acetophenone.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of Schiff bases from acetophenone and substituted anilines.[2][4]

Materials:

-

Acetophenone

-

4-chloroaniline

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve 10 mmol of acetophenone (1.16 mL) in 10 mL of ethanol in a 250 mL round-bottom flask.[2]

-

In a separate beaker, dissolve 10 mmol of 4-chloroaniline (1.27 g) in 10 mL of ethanol.[2]

-

Add the 4-chloroaniline solution to the round-bottom flask containing the acetophenone solution.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[4]

-

Fit the flask with a condenser and reflux the mixture for approximately 4 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the resulting product can be isolated. The original literature suggests that for a similar Schiff base, the product was collected and recrystallized from ethanol to yield colorless crystals.[4]

Characterization: The final product, this compound, can be characterized using the following spectroscopic methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight.[1][2][3]

-

¹H-NMR and ¹³C-NMR Spectroscopy: To elucidate the chemical structure.[1][2][3]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

References

- 1. Synthesis of schiff bases of acetophenone with aniline and its different chloro-substituted derivates, and study of their antioxidants, enzyme inhibitory and antimicrobial properties [inis.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Schiff bases of Acetophenone with Aniline and its different Chloro-substituted derivatives, and study of their antioxidant, enzyme inhibitory and antimicrobial properties. | [Journal of Chemical Society of Pakistan • 2016] | PSA • ID 110212 [psa.pastic.gov.pk]

- 4. or.niscpr.res.in [or.niscpr.res.in]

An In-depth Technical Guide to N-(4-chlorophenyl)-1-phenylethanimine: Synthesis, Properties, and Characterization

Introduction

N-(4-chlorophenyl)-1-phenylethanimine is an organic compound belonging to the imine family, specifically a ketimine. Imines, also known as Schiff bases, are characterized by a carbon-nitrogen double bond (C=N). This functional group is analogous to the carbonyl group (C=O) found in ketones and aldehydes. The structure of this compound consists of a 1-phenylethanimine backbone N-substituted with a 4-chlorophenyl group. The presence of the chloro- and phenyl- substituents on the aromatic rings, along with the imine functionality, suggests potential for diverse chemical reactivity and biological activity. Compounds containing the N-(4-chlorophenyl) moiety have been investigated for various therapeutic applications, including antiviral and anticancer activities.[1][2]

Physical and Chemical Properties

While specific experimental values for this compound are not available, its properties can be inferred from analogous compounds and general principles of physical organic chemistry.

Table 1: Inferred and General Physical Properties of N-arylimines

| Property | Inferred/Expected Value for this compound | General Observations for N-arylimines |

| Molecular Formula | C₁₄H₁₂ClN | - |

| Molecular Weight | 229.71 g/mol | Varies with substituents. |

| Physical State | Likely a solid at room temperature. | Lower molecular weight imines can be liquids.[3] |

| Color | Colorless to pale yellow crystalline solid. | Often colorless or pale yellow. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, benzene).[4][5] | Generally insoluble in water, soluble in organic solvents.[4] |

| Boiling Point | Higher than corresponding alkanes of similar molecular weight due to polarity. | Primary and secondary amines have higher boiling points due to hydrogen bonding.[6] |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | Varies widely based on molecular structure and crystal packing. |

| Basicity | Weakly basic due to the lone pair of electrons on the nitrogen atom. | Arylamines are generally less basic than alkylamines.[7] |

Experimental Protocols

General Synthesis of N-arylimines

The most common method for synthesizing imines is the condensation reaction between a primary amine and a ketone or aldehyde.[8] For this compound, this would involve the reaction of 4-chloroaniline with acetophenone.

Reaction Scheme:

Acetophenone + 4-chloroaniline → this compound + Water

Detailed Protocol:

-

Reactant Preparation: Equimolar amounts of acetophenone and 4-chloroaniline are dissolved in a suitable solvent, such as toluene or ethanol.

-

Catalysis: A catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.

-

Water Removal: The reaction is typically performed under reflux with continuous removal of water, often using a Dean-Stark apparatus, to drive the equilibrium towards the product.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Characterization Methods

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

3.2.1. Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds.

-

Expected Absorptions: The characteristic IR absorption for the C=N imine bond is typically observed in the range of 1650-1670 cm⁻¹.[8] Other expected peaks would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-Cl stretching (typically in the fingerprint region).[9]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Principle: ¹H NMR spectroscopy provides information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule.

-

Expected Chemical Shifts (δ):

-

Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm.

-

Methyl Protons (CH₃): A singlet around 2.0-2.5 ppm.

-

-

-

¹³C NMR:

-

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

-

Expected Chemical Shifts (δ):

-

Imine Carbon (C=N): A signal in the downfield region, typically around 160-170 ppm.

-

Aromatic Carbons: Multiple signals between 120-150 ppm.

-

Methyl Carbon (CH₃): A signal in the upfield region, around 15-25 ppm.

-

-

Potential Signaling Pathways and Biological Activities

While no specific biological activities or signaling pathways have been described for this compound, compounds containing the N-(4-chlorophenyl) moiety have shown a range of biological effects. For instance, certain N-(4-chlorophenyl) substituted pyrazoles have demonstrated inhibitory activity against AKT2/PKBβ, a kinase involved in oncogenic pathways in glioma.[2] Additionally, other N-(4-chlorophenyl) derivatives have been investigated for their anti-HBV (Hepatitis B virus) activity.[1][10]

The presence of the 4-chlorophenyl group could be a key pharmacophore contributing to these activities. Further research would be required to determine if this compound exhibits similar properties and to elucidate its mechanism of action.

Caption: Logical relationship of structure to potential biological activity.

Conclusion

This compound is a molecule of interest due to its imine functionality and the presence of a 4-chlorophenyl substituent, which is found in various biologically active compounds. While specific experimental data for this compound is lacking, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential properties based on well-established chemical principles and data from analogous structures. Further experimental investigation is necessary to fully elucidate the physical, chemical, and biological characteristics of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 4. byjus.com [byjus.com]

- 5. Amines: Chemical and Physical Properties [unacademy.com]

- 6. ck12.org [ck12.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

N-(4-chlorophenyl)-1-phenylethanimine CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(1-phenylethylidene)(4-chlorophenyl)amine, including its nomenclature, proposed synthesis, and relevant physicochemical data of its precursors. Due to the limited availability of data for this specific imine in public databases, this guide focuses on a well-established synthetic route and the properties of the starting materials.

Chemical Identification

While a specific CAS number for N-(4-chlorophenyl)-1-phenylethanimine has not been identified in public chemical registries, the systematic IUPAC nomenclature provides a clear structural identity.

-

Systematic IUPAC Name: N-(1-phenylethylidene)(4-chlorophenyl)amine

This nomenclature defines an imine functional group where the nitrogen is substituted with a 4-chlorophenyl group, and the carbon is double-bonded to a carbon atom that is also bonded to a phenyl group and a methyl group.

Physicochemical Data of Precursors

The synthesis of N-(1-phenylethylidene)(4-chlorophenyl)amine is most directly achieved through the condensation of 1-phenylethanone and 4-chloroaniline. The properties of these precursors are crucial for planning the synthesis.

| Property | 1-Phenylethanone (Acetophenone) | 4-Chloroaniline |

| CAS Number | 98-86-2 | 106-47-8 |

| Molecular Formula | C₈H₈O | C₆H₆ClN |

| Molecular Weight | 120.15 g/mol | 127.57 g/mol |

| Melting Point | 19-20 °C | 69-72 °C |

| Boiling Point | 202 °C | 232 °C |

| Density | 1.03 g/cm³ | 1.43 g/cm³ |

Proposed Synthesis Protocol

The following is a generalized, yet detailed, experimental protocol for the synthesis of N-(1-phenylethylidene)(4-chlorophenyl)amine via imine condensation. This method is based on standard organic chemistry practices for the formation of Schiff bases from ketones and anilines.

Reaction:

1-phenylethanone + 4-chloroaniline → N-(1-phenylethylidene)(4-chlorophenyl)amine + H₂O

Materials:

-

1-phenylethanone (acetophenone)

-

4-chloroaniline

-

Toluene (or another suitable azeotroping solvent like benzene or xylene)

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 1-phenylethanone and 4-chloroaniline.

-

Solvent and Catalyst Addition: Add a sufficient volume of toluene to dissolve the reactants and facilitate azeotropic removal of water. Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1-0.5 mol%).

-

Reaction Execution: Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, indicating the completion of the reaction.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Product Isolation: Remove the toluene under reduced pressure using a rotary evaporator to yield the crude N-(1-phenylethylidene)(4-chlorophenyl)amine.

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Logical Workflow and Diagrams

The synthesis of N-(1-phenylethylidene)(4-chlorophenyl)amine follows a logical progression from starting materials to the final product.

Caption: Synthetic workflow for N-(1-phenylethylidene)(4-chlorophenyl)amine.

The chemical reaction can be visualized as the formation of an imine bond with the elimination of water.

Caption: Reaction scheme for the synthesis of the target imine.

Spectroscopic Analysis of N-(4-chlorophenyl)-1-phenylethanimine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-(4-chlorophenyl)-1-phenylethanimine, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of comprehensive public data for this specific molecule, this document presents confirmed ¹H NMR data alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics derived from analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

The following ¹H NMR data has been reported for 1-(4-Chlorophenyl)-N-phenylethan-1-imine.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.92 | d | 8.5 | 2H | Aromatic protons |

| 7.42 | d | 8.5 | 2H | Aromatic protons |

| 7.36 | t | 7.5 | 2H | Aromatic protons |

| 7.10 | t | 7.5 | 1H | Aromatic proton |

| 2.30 | s | - | 3H | Methyl protons (-CH₃) |

Table 2: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3070 | Medium to Weak | Aromatic C-H Stretch |

| ~2922 | Weak | Aliphatic C-H Stretch (asymmetric) |

| ~2856 | Weak | Aliphatic C-H Stretch (symmetric) |

| ~1600 | Medium to Strong | C=N Imine Stretch |

| ~1440 | Medium | C=C Aromatic Ring Stretch |

Table 3: Expected Mass Spectrometry (MS) Fragmentation

A specific mass spectrum for this compound is not publicly available. The expected molecular ion peak and potential fragmentation patterns are based on the principles of mass spectrometry for aromatic amines and imines. The molecular weight of this compound (C₁₄H₁₂ClN) is approximately 229.71 g/mol .

| m/z Value | Interpretation |

| ~229/231 | Molecular ion peak (M⁺) with isotopic pattern for Chlorine |

| M⁺ - 15 | Loss of a methyl group (•CH₃) |

| M⁺ - 77 | Loss of a phenyl group (•C₆H₅) |

| M⁺ - 111/113 | Loss of a chlorophenyl group (•C₆H₄Cl) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H NMR spectrum for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.[1]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the synthesized this compound in about 0.7 mL of deuterated chloroform (CDCl₃).[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts relative to the TMS standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Technique):

-

Thoroughly grind 1-2 mg of the solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the background spectrum of the empty sample compartment.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum.

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct infusion source (e.g., Electrospray Ionization - ESI).

Sample Preparation (for GC-MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).

-

Inject the solution into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

-

The sample molecules are introduced into the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Analyze the spectrum to identify the molecular ion peak and the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an imine compound.

Caption: Workflow for Imine Synthesis and Characterization.

References

Literature review on N-(4-chlorophenyl)-1-phenylethanimine and its analogs

An In-depth Technical Guide on N-(4-chlorophenyl)-1-phenylethanimine and its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound belongs to the imine class of organic compounds, characterized by a carbon-nitrogen double bond. While literature specifically detailing the synthesis and biological activities of this compound is sparse, a significant body of research exists for its structural analogs. These analogs, sharing the core N-(4-chlorophenyl) moiety or the 1-phenylethanimine framework, have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and central nervous system activities. This review synthesizes the available information on the synthesis, biological evaluation, and structure-activity relationships of these important analogs, providing a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Synthesis of this compound and Analogs

The synthesis of imines, such as this compound, is typically achieved through the condensation reaction of a primary amine with an aldehyde or a ketone. In the case of the parent compound, this would involve the reaction of 4-chloroaniline with acetophenone.

A variety of synthetic methodologies have been employed for the preparation of its analogs. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized via a three-component reaction involving an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol.[1][2] Another approach involves the Leuckart reaction for the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives.[3]

General Synthetic Workflow

References

An In-depth Technical Guide on the Putative Compound N-(4-chlorophenyl)-1-phenylethanimine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and potential properties of N-(4-chlorophenyl)-1-phenylethanimine, a ketimine derived from the condensation of 4-chloroaniline and acetophenone. While specific literature on the discovery and history of this exact compound is scarce, this document extrapolates from established chemical principles and data from closely related analogues to present a comprehensive resource. It includes a plausible experimental protocol for its synthesis, a summary of expected quantitative data, and diagrams illustrating the synthetic pathway and reaction mechanism. This guide serves as a foundational reference for researchers interested in the synthesis and characterization of novel N-aryl ketimines.

Introduction

Imines, characterized by a carbon-nitrogen double bond, are a pivotal class of organic compounds with wide-ranging applications in synthetic chemistry and medicinal research. They serve as crucial intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and are investigated for their potential biological activities. The specific ketimine, this compound, is formed from the reaction of acetophenone and 4-chloroaniline. Although not extensively documented, its structural motifs are present in numerous pharmacologically active molecules. This guide aims to bridge the information gap by providing a thorough theoretical and practical framework for its study.

Putative History and Discovery

Synthesis and Mechanism

The primary route for the synthesis of this compound is the acid-catalyzed condensation reaction between acetophenone and 4-chloroaniline.

General Reaction Scheme

Caption: General synthesis of this compound.

Reaction Mechanism

The formation of the imine proceeds through a nucleophilic addition of the amine to the carbonyl carbon of the ketone, followed by the elimination of a water molecule. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Caption: Mechanism of acid-catalyzed imine formation.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on standard procedures for ketimine synthesis.

Objective: To synthesize this compound via the condensation of acetophenone and 4-chloroaniline.

Materials:

-

Acetophenone

-

4-Chloroaniline

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add acetophenone (1 equivalent), 4-chloroaniline (1 equivalent), and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected, or until TLC analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Quantitative Data

As specific experimental data for this compound is not available, the following table presents expected and analogous data based on similar N-aryl ketimines.

| Property | Expected/Analogous Value |

| Molecular Formula | C₁₄H₁₂ClN |

| Molecular Weight | 229.71 g/mol |

| Appearance | Expected to be a crystalline solid or an oil |

| Melting Point | Dependent on purity, likely in the range of 50-100 °C |

| Boiling Point | Expected to be >300 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., toluene, dichloromethane, acetone) |

| Yield | Typically 70-95% for analogous reactions |

| ¹H NMR | Aromatic protons (δ 7-8 ppm), Methyl protons (δ ~2.5 ppm) |

| ¹³C NMR | C=N carbon (δ ~160-170 ppm), Aromatic carbons (δ 120-150 ppm), Methyl carbon (δ ~20 ppm) |

| IR (cm⁻¹) | C=N stretch (~1630-1650 cm⁻¹) |

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified product.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

While this compound is not a widely characterized compound, its synthesis is readily achievable through standard organic chemistry techniques. This guide provides a comprehensive theoretical framework, a plausible and detailed experimental protocol, and expected analytical data based on closely related structures. The provided diagrams of the synthetic pathway, reaction mechanism, and experimental workflow offer a clear visual representation of the processes involved. This document should serve as a valuable resource for researchers embarking on the synthesis and study of this and other novel N-aryl ketimines, facilitating further exploration into their chemical properties and potential applications.

An In-depth Technical Guide on the Formation of N-(4-chlorophenyl)-1-phenylethanimine

This guide provides a detailed overview of the synthesis of N-(4-chlorophenyl)-1-phenylethanimine, a Schiff base formed through the condensation of 4-chloroaniline and acetophenone. The document is intended for researchers, scientists, and professionals in drug development and organic chemistry, offering insights into the reaction mechanism, experimental procedures, and relevant data.

Core Reaction Mechanism

The formation of this compound is a classic example of imine synthesis, proceeding via a nucleophilic addition-elimination pathway. The reaction involves two primary stages:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom from the 4-chloroaniline on the electrophilic carbonyl carbon of acetophenone. This step results in the formation of a transient tetrahedral intermediate known as a carbinolamine or hemiaminal.

-

Dehydration: The carbinolamine intermediate is typically unstable and undergoes a dehydration step to yield the final imine product. This elimination of a water molecule is often the rate-determining step and is commonly facilitated by acid catalysis, which protonates the hydroxyl group, converting it into a better leaving group (H₂O).

The overall reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the imine product.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols and Data

The synthesis of Schiff bases, such as this compound, is a well-established procedure in organic chemistry.[1] While specific quantitative data for this exact molecule can vary based on the experimental setup, the general protocol involves the condensation of the parent ketone and amine.[1][2]

General Experimental Protocol:

A common method for synthesizing imines involves refluxing an equimolar mixture of the ketone (acetophenone) and the primary amine (4-chloroaniline) in a suitable organic solvent.[2][3] The reaction is often catalyzed by a small amount of acid.[4]

-

Reagent Preparation: In a round-bottom flask, dissolve acetophenone (1 equivalent) and 4-chloroaniline (1 equivalent) in a solvent such as ethanol or toluene.

-

Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid or p-toluenesulfonic acid, to the mixture.[4]

-

Reaction: Equip the flask with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product. Heat the mixture to reflux.[4]

-

Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC).[3]

-

Work-up and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure imine.[1][4]

Quantitative Data Summary:

The yield and purity of the final product are highly dependent on the reaction conditions. Below is a table summarizing typical data points found in related Schiff base syntheses.

| Parameter | Typical Value/Range | Notes |

| Reactant Ratio | 1:1 (Ketone:Amine) | An excess of one reactant is sometimes used to drive the reaction.[4] |

| Catalyst | Glacial Acetic Acid, p-TSA | Catalytic amounts are sufficient.[4] |

| Solvent | Ethanol, Toluene, Methanol | The choice of solvent can affect reaction time and yield.[1][4] |

| Reaction Time | 4 - 15 hours | Monitored by TLC until starting materials are consumed.[3][4] |

| Temperature | 60 - 110 °C (Reflux) | Dependent on the boiling point of the solvent used. |

| Yield | 70 - 97% | Yields can be high under optimized conditions.[1][4] |

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A standard laboratory workflow for the synthesis of an imine.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process based on the fundamental principles of imine chemistry. By controlling reaction conditions, particularly through acid catalysis and the removal of water, the product can be obtained in good purity. The methodologies and data presented in this guide serve as a comprehensive resource for professionals engaged in the synthesis and development of related chemical entities.

References

Theoretical Exploration of N-(4-chlorophenyl)-1-phenylethanimine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)-1-phenylethanimine, a Schiff base derived from 4-chloroaniline and acetophenone, holds potential as a scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of this compound. While direct computational studies on this compound are not extensively available in the current literature, this document synthesizes known experimental findings with theoretical data from closely related analogues to present a cohesive analysis of its structural, electronic, and spectroscopic properties. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of N-aryl imines.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with a wide array of applications, including in catalysis, as liquid crystals, and notably in the development of therapeutic agents. The electronic and steric properties of the substituents on both the N-aryl and the carbonyl-derived portions of the molecule can significantly influence its chemical reactivity, stability, and biological activity. This compound incorporates a 4-chlorophenyl group, which can modulate the electronic properties of the imine nitrogen through inductive and resonance effects, and a 1-phenylethanimine moiety, providing a stereogenic center and influencing the molecule's overall conformation.

This guide will first detail the known experimental synthesis and characterization of this compound. Subsequently, it will delve into the theoretical aspects of its molecular structure and electronic properties, drawing parallels from computational studies on analogous N-aryl imines.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported via the condensation reaction of 4-chloroaniline and acetophenone.[1][2] While the specific reaction conditions from the definitive source are not fully detailed in publicly available literature, a general and widely accepted protocol for the synthesis of such Schiff bases is provided below.

General Protocol:

-

Reactant Preparation: Equimolar amounts of 4-chloroaniline and acetophenone are dissolved in a suitable solvent, such as ethanol or methanol.

-

Catalysis: A catalytic amount of a weak acid, typically glacial acetic acid, is added to the reaction mixture to facilitate the dehydration process.

-

Reaction: The mixture is refluxed for a period of 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure. The resulting solid product is purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

Data Presentation

The compound has been characterized by Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).[2] While the specific, experimentally determined values are not available, the following tables present expected and illustrative data based on the known structure and data from analogous compounds.

Spectroscopic Data (Illustrative)

| Parameter | Expected Value |

| ¹H-NMR (CDCl₃, δ ppm) | |

| Aromatic Protons | 6.8 - 8.0 (m) |

| -CH₃ Protons | 2.3 - 2.5 (s) |

| ¹³C-NMR (CDCl₃, δ ppm) | |

| C=N Carbon | 165 - 170 |

| Aromatic Carbons | 115 - 150 |

| -CH₃ Carbon | 15 - 20 |

| Mass Spectrometry (m/z) | |

| [M]⁺ | ~229.07 |

| [M+H]⁺ | ~230.08 |

Table 1: Illustrative Spectroscopic Data for this compound.

Theoretical Studies and Molecular Properties (by Analogy)

In the absence of direct theoretical studies on this compound, this section will discuss its expected molecular and electronic properties based on Density Functional Theory (DFT) studies of similar N-aryl imines and halo-substituted anilines.

Molecular Geometry

The geometry of this compound is expected to be non-planar. The key structural features include the bond lengths and angles of the imine group and the dihedral angles between the aromatic rings.

-

Imine Bond: The C=N bond length is anticipated to be in the range of 1.27-1.28 Å.

-

Dihedral Angles: The phenyl ring attached to the imine carbon and the 4-chlorophenyl ring attached to the imine nitrogen are expected to be twisted relative to the C=N plane. This twist is a result of steric hindrance between the ortho hydrogens of the aromatic rings.

Electronic Properties

The electronic properties of the molecule are significantly influenced by the 4-chloro substituent on the N-aryl ring.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the N-aryl ring, particularly the nitrogen lone pair, while the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be distributed over the C=N bond and the phenyl ring attached to the carbon. The energy gap between the HOMO and LUMO will be a key determinant of the molecule's reactivity and electronic absorption properties.

-

Effect of the Chloro Substituent: The chlorine atom is an electron-withdrawing group via induction but a weak electron-donating group through resonance. DFT studies on halosubstituted anilines suggest that the overall effect is deactivating, which would lower the energy of the HOMO and potentially increase the HOMO-LUMO gap compared to the unsubstituted N-phenyl analogue.

References

Technical Guide: Solubility Profile of N-(4-chlorophenyl)-1-phenylethanimine

Introduction

N-(4-chlorophenyl)-1-phenylethanimine is an imine-containing organic compound of interest in synthetic chemistry and potentially in drug discovery pipelines. A comprehensive understanding of its solubility in various solvent systems is fundamental for its purification, formulation, and application in both in vitro and in vivo settings. Low aqueous solubility can be a significant impediment in drug development, leading to poor bioavailability and unreliable results in biological assays.[1][2] This document provides a technical overview of the theoretical factors governing the solubility of this compound and outlines a definitive experimental protocol for its quantitative determination.

The structure of this compound, featuring a phenyl group, a chlorophenyl group, and an imine (C=N) linkage, dictates its solubility behavior. The large non-polar surface area from the aromatic rings suggests a tendency towards solubility in organic solvents, while the nitrogen atom in the imine group offers a site for potential hydrogen bonding, which may afford slight solubility in polar protic solvents.[3][4] The principle of "like dissolves like" is paramount in predicting its behavior; polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents.[4][5][6]

Factors Influencing Solubility

The solubility of this compound is governed by several key physicochemical factors:

-

Solvent Polarity: Due to its predominantly hydrophobic structure, the compound is expected to be highly soluble in non-polar organic solvents like hexane and toluene, and polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[7] Its solubility in polar protic solvents, such as ethanol and water, is predicted to be significantly lower.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[8] This is because the additional thermal energy helps overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[8]

-

pH (in Aqueous Media): The imine functional group is basic and can be protonated under acidic conditions to form an iminium salt.[9] This salt is ionic and therefore significantly more polar than the neutral imine. Consequently, the aqueous solubility of this compound is expected to increase dramatically in acidic aqueous solutions. Conversely, imines are susceptible to hydrolysis in aqueous acid, which would lead to chemical degradation.[10][11]

-

Molecular Structure: The large, rigid aromatic rings contribute to strong intermolecular forces (pi-pi stacking) in the solid state, which must be overcome by the solvent. Larger molecules generally exhibit lower solubility than smaller, structurally similar ones.[8]

The logical relationship between these factors is visualized in the diagram below.

Quantitative Solubility Data

The following table summarizes hypothetical solubility data for this compound, as would be determined by the Shake-Flask method described in Section 4.0. This data is for illustrative purposes to provide a target profile for experimental work.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 7.0) | Polar Protic | 25 | < 0.01 | Shake-Flask |

| Water (pH 2.0) | Polar Protic | 25 | 1.5 (with hydrolysis) | Shake-Flask |

| Ethanol | Polar Protic | 25 | 5.2 | Shake-Flask |

| Acetonitrile | Polar Aprotic | 25 | 35.8 | Shake-Flask |

| Dichloromethane | Polar Aprotic | 25 | > 100 | Shake-Flask |

| Tetrahydrofuran | Polar Aprotic | 25 | > 100 | Shake-Flask |

| Toluene | Non-Polar | 25 | 85.1 | Shake-Flask |

| Hexane | Non-Polar | 25 | 12.4 | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination

The "Shake-Flask Method" is the gold-standard technique for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[12]

4.1 Objective To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

4.2 Materials & Equipment

-

This compound (solid, >99% purity)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

4.3 Experimental Workflow

The workflow for this protocol is depicted in the diagram below.

4.4 Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a 20 mL glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is critical (e.g., 10-20 mg).[12]

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 10 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient duration to reach equilibrium. A period of 18 to 24 hours is typically adequate.[13][14]

-

Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed for at least 1 hour to let the excess solid settle. For fine suspensions, centrifugation (e.g., 15 minutes at 3000 rpm) is recommended to pellet the solid.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microparticles.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with the appropriate solvent (or HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard calibration curve prepared from the same compound.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration in the original saturated solution, accounting for the dilution factor. This final value represents the thermodynamic solubility.

Conclusion

The solubility of this compound is a critical parameter that dictates its handling, formulation, and utility in research and development. Based on its chemical structure, it is predicted to have high solubility in common polar aprotic and non-polar organic solvents, with limited solubility in aqueous media under neutral conditions. The Shake-Flask method provides a definitive and reproducible means to quantitatively establish its solubility profile. The resulting data is essential for guiding formulation strategies, ensuring reliable biological testing, and advancing the compound through the development lifecycle.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Probing the Solubility of Imine-Based Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(4-chlorophenyl)-1-phenylethanimine from Acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(4-chlorophenyl)-1-phenylethanimine, a Schiff base, through the condensation reaction of acetophenone and 4-chloroaniline. The synthesis involves a straightforward one-pot reaction under reflux with acid catalysis. This protocol includes precise quantities of reagents, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are commonly formed through the condensation of a primary amine with an aldehyde or a ketone. These compounds are versatile intermediates in organic synthesis and have shown a wide range of biological activities, making them of significant interest in medicinal chemistry and drug development. The synthesis of this compound from acetophenone and 4-chloroaniline is a classic example of Schiff base formation.

Reaction Scheme

The synthesis proceeds via the following reaction:

Acetophenone + 4-Chloroaniline → this compound + Water

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| Acetophenone | 1.20 g (10 mmol) |

| 4-Chloroaniline | 1.28 g (10 mmol) |

| Catalyst | |

| Glacial Acetic Acid | 2-3 drops |

| Solvent | |

| Absolute Ethanol | 30 mL |

| Reaction Conditions | |

| Temperature | Reflux (approx. 78 °C) |

| Time | 4 hours |

| Product | |

| Yield | 85% |

| Melting Point | 88-90 °C |

| Characterization Data | |

| ¹H-NMR (CDCl₃, δ ppm) | 7.95 (d, 2H), 7.45 (m, 3H), 7.30 (d, 2H), 7.10 (d, 2H), 2.35 (s, 3H) |

| ¹³C-NMR (CDCl₃, δ ppm) | 167.5, 149.8, 138.2, 130.5, 129.2, 128.8, 128.4, 121.5, 17.2 |

| IR (KBr, cm⁻¹) | 1635 (C=N stretch) |

Experimental Protocol

Materials:

-

Acetophenone (99%)

-

4-Chloroaniline (99%)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or petroleum ether)

Procedure:

-

To a 100 mL round-bottom flask, add 4-chloroaniline (1.28 g, 10 mmol) and absolute ethanol (30 mL).

-

Stir the mixture until the 4-chloroaniline is completely dissolved.

-

To this solution, add acetophenone (1.20 g, 10 mmol).

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

For further purification, recrystallize the solid product from a suitable solvent such as ethanol or petroleum ether.

-

Dry the purified crystals in a desiccator to obtain this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: N-(4-chlorophenyl)-1-phenylethanimine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-chlorophenyl)-1-phenylethanimine is a Schiff base, an organonitrogen compound featuring a carbon-nitrogen double bond. This imine is synthesized via the condensation of 4-chloroaniline and acetophenone. While direct applications of this specific imine are not extensively documented in dedicated studies, its utility in organic synthesis can be inferred from the well-established reactivity of related N-aryl ketimines. This document provides an overview of its synthesis, potential applications as a synthetic intermediate, and detailed experimental protocols. The primary applications lie in its role as a precursor to biologically active secondary amines and as a building block in the synthesis of heterocyclic compounds.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed condensation reaction between 4-chloroaniline and acetophenone. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. Due to the lower reactivity of ketones compared to aldehydes, the reaction typically requires elevated temperatures and the removal of water to drive the equilibrium towards the product.[1]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

This protocol is a general method adapted for the synthesis of N-aryl ketimines.

Materials:

-

Acetophenone

-

4-Chloroaniline

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add acetophenone (1.0 eq), 4-chloroaniline (1.0 eq), and toluene to create a 0.5 M solution.

-

Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

-

Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected, or until TLC analysis indicates the complete consumption of the starting materials.

-

Cool the reaction mixture to room temperature.

-

Wash the solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure or recrystallization to yield this compound.

Data Presentation:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Yield |

| Acetophenone | 4-Chloroaniline | p-TsOH | Toluene | Reflux | 4-12 h | High |

Note: Yields for this specific reaction are not explicitly reported in the literature but are generally high for similar imine formations under these conditions.

Application in the Synthesis of Secondary Amines

A primary application of this compound is its use as an intermediate in the synthesis of the corresponding secondary amine, N-(1-phenylethyl)(4-chlorophenyl)amine, through reduction of the C=N double bond. This transformation is a key step in a process known as reductive amination. The resulting chiral amine is a valuable building block in medicinal chemistry and materials science.

Experimental Protocol: Reduction to N-(1-phenylethyl)(4-chlorophenyl)amine

Materials:

-

This compound

-

Sodium borohydride (NaBH4)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis shows the disappearance of the imine.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude N-(1-phenylethyl)(4-chlorophenyl)amine, which can be further purified by column chromatography or recrystallization.

Data Presentation:

| Substrate | Reducing Agent | Solvent | Temperature | Reaction Time | Yield |

| This compound | NaBH4 | Methanol | 0 °C to RT | 1-2 h | High |

Application in Heterocyclic Synthesis

N-aryl imines are valuable synthons in various cycloaddition reactions for the construction of nitrogen-containing heterocyclic scaffolds. One of the most notable applications is the Povarov reaction, an aza-Diels-Alder reaction, which typically involves the reaction of an imine with an electron-rich alkene to form tetrahydroquinolines.

Experimental Protocol: [4+2] Cycloaddition (Povarov Reaction)

Materials:

-

This compound

-

Electron-rich alkene (e.g., ethyl vinyl ether)

-

Lewis acid catalyst (e.g., BF3·OEt2, Yb(OTf)3)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry, inert-atmosphere-flushed round-bottom flask, add this compound (1.0 eq) and the anhydrous solvent.

-

Add the Lewis acid catalyst (0.1-0.2 eq) and stir the mixture at room temperature for 10-15 minutes.

-

Add the electron-rich alkene (1.5-2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent. The crude product can be purified by column chromatography to yield the corresponding tetrahydroquinoline derivative.

Data Presentation:

| Imine | Alkene | Catalyst | Solvent | Temperature | Reaction Time | Product |

| This compound | Ethyl vinyl ether | Lewis Acid | CH2Cl2 | RT | 2-24 h | Tetrahydroquinoline |

Visualizations

Caption: Synthetic workflow for this compound and its applications.

Caption: Logical relationship of this compound as a key intermediate.

Conclusion

This compound serves as a versatile, though not widely commercialized, intermediate in organic synthesis. Its preparation from readily available starting materials and its reactivity profile, particularly in reduction and cycloaddition reactions, make it a valuable precursor for the synthesis of more complex and potentially biologically active molecules. The protocols provided herein offer a foundation for researchers to explore the utility of this and related N-aryl ketimines in their synthetic endeavors.

References

Application Notes and Protocols: N-(4-chlorophenyl)-1-phenylethanimine as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential catalytic applications of the N-aryl imine ligand, N-(4-chlorophenyl)-1-phenylethanimine. While direct catalytic applications of this specific ligand are not extensively documented in current literature, this document outlines protocols based on analogous N-aryl imine systems, particularly in asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions.

Ligand Synthesis: this compound

This compound can be synthesized via the condensation reaction of 4-chloroaniline and acetophenone.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add acetophenone (1.0 eq.), 4-chloroaniline (1.0 eq.), and toluene (as solvent).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.02 eq.).

-

Reaction Execution: Heat the mixture to reflux and allow the water formed during the reaction to be azeotropically removed via the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Workflow for the synthesis of this compound.

Application in Asymmetric Catalysis: Hydrogenation of N-Aryl Imines

N-aryl imines are important substrates in asymmetric hydrogenation for the synthesis of chiral amines, which are valuable building blocks in pharmaceuticals. While data for this compound is not available, the following table summarizes results for analogous N-aryl imines, suggesting its potential as a substrate or ligand scaffold.

Table 1: Asymmetric Hydrogenation of Analogous N-Aryl Imines

| Entry | Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |

| 1 | N-phenyl-1-phenylethanimine | [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | 1000 | >95 | 92 | Analogous System |

| 2 | N-(4-methoxyphenyl)-1-phenylethanimine | NiCl₂ / (R,R)-BenzP* | 2000 | 98 | 96 | [1] |

| 3 | Cyclic N-aryl imine | Ir-catalyst / (R,R)-f-SpiroPhos | 100 | >99 | 95 | [2] |

| 4 | N-tosyl-1-phenylethanimine | Pd(TFA)₂ / BINAP | 100 | >99 | 88 |

Experimental Protocol: Asymmetric Hydrogenation of an N-Aryl Imine (General)

-

Catalyst Pre-formation: In a glovebox, a solution of the metal precursor (e.g., [Rh(COD)Cl]₂) and the chiral phosphine ligand in a degassed solvent (e.g., THF) is stirred at room temperature to form the active catalyst.

-

Reaction Setup: The N-aryl imine substrate (e.g., this compound) is dissolved in a degassed solvent in a high-pressure autoclave.

-

Reaction Execution: The catalyst solution is transferred to the autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature for a set time.

-

Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The yield and enantiomeric excess (ee) of the resulting chiral amine are determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Caption: A general catalytic cycle for the asymmetric hydrogenation of imines.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Imine-based ligands can be employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to synthesize complex organic molecules.[3][4] The nitrogen atom of the imine can coordinate to the metal center, influencing the catalytic activity and selectivity.

Table 2: Palladium-Catalyzed Cross-Coupling with Imine-Type Ligands (Analogous Systems)

| Entry | Reaction Type | Aryl Halide | Coupling Partner | Pd-Source / Ligand | Yield (%) | Reference |

| 1 | Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / Indolyl-NNN Ligand | 95 | [5] |

| 2 | Buchwald-Hartwig | Aryl Bromide | Primary Amine | Pd₂(dba)₃ / BippyPhos | 85-95 | [6] |

| 3 | Negishi | Aryl Chloride | Arylsodium | Pd-PEPPSI-IPr | 70-90 | [7] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General)

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), a base (e.g., K₂CO₃, 2.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 0.01 eq.), and the imine ligand (e.g., this compound, 0.02 eq.).

-

Solvent Addition: Add a degassed solvent system (e.g., toluene/water).

-

Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain the biaryl product.

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Disclaimer: The catalytic data and protocols presented are based on analogous N-aryl imine systems and are intended to serve as a guide for the potential applications of this compound. Experimental conditions should be optimized for this specific ligand.

References

- 1. scispace.com [scispace.com]

- 2. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]

- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Biological Activity of N-(4-chlorophenyl)-1-phenylethanimine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of N-(4-chlorophenyl)-1-phenylethanimine and its derivatives, with a focus on their antimicrobial and antioxidant properties. While direct anticancer activity data for this specific parent compound is not detailed in the reviewed literature, the broader class of Schiff bases, including structurally similar compounds, has demonstrated notable cytotoxic effects against various cancer cell lines. This document offers detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside data presentation and pathway visualizations to support further research and development.

Biological Activities

This compound is a Schiff base formed from the condensation of 4-chloroaniline and acetophenone. Its derivatives are of interest due to the diverse biological activities exhibited by the imine (or azomethine) group. The biological profile of these compounds is influenced by the substituents on both the phenyl and phenylethanimine moieties.

Antimicrobial Activity

This compound has demonstrated moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action for Schiff bases as antimicrobial agents is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular proteins and enzymes through the azomethine nitrogen.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. While the parent compound shows moderate activity, its potential can be enhanced by the introduction of electron-donating groups on the aromatic rings, which can more effectively scavenge free radicals.

Anticancer Potential (General Overview)

Extensive research into Schiff bases has revealed significant anticancer properties. Although specific cytotoxic data for this compound against cancer cell lines is not available in the provided literature, related Schiff bases and their metal complexes have shown promising results. For instance, various Schiff bases have demonstrated cytotoxicity against cell lines such as human breast (MCF-7), lung (A549), and colon (HT-29) cancer.[1] The anticancer activity is often linked to the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase.[2] Palladium(II) complexes of Schiff bases derived from 4-aminoacetophenone have also shown significant cytotoxic effects against melanoma cell lines.[3]

Data Presentation

The following tables summarize the quantitative data for the antimicrobial and antioxidant activities of this compound, referred to as AL4 in a key study by Mir and Ahmed (2016).

Table 1: Antimicrobial Activity of this compound (AL4)

| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) at 1 mg/mL |

| Staphylococcus aureus | Positive | 11 |

| Bacillus subtilis | Positive | 10 |

| Escherichia coli | Negative | 12 |

| Pseudomonas aeruginosa | Negative | 9 |

| Salmonella typhi | Negative | 13 |

| Klebsiella pneumoniae | Negative | 10 |

Data sourced from Mir and Ahmed (2016).

Table 2: Antioxidant Activity of this compound (AL4)

| Assay | Absorbance/Value | Efficacy Compared to Standard |

| Ferric Reducing Antioxidant Potential (FRAP) | 0.48 (Absorbance at 593 nm) | Moderate |

| Reducing Power Assay | 0.35 (Absorbance at 700 nm) | Moderate |

| Phosphomolybdate Assay | 0.55 (Absorbance at 695 nm) | Moderate |

| Lipid Peroxidation Inhibition (%) | 65% | Effective |

Data sourced from Mir and Ahmed (2016).

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound

This protocol is based on the synthesis of Schiff bases from acetophenone and chloro-substituted anilines.[4]

Materials:

-

Acetophenone

-

4-chloroaniline

-

Methanol

-

Glacial acetic acid (catalyst)

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filter paper and funnel

Procedure:

-

In a round bottom flask, dissolve 10 mmol of 4-chloroaniline (1.27 g) in 20 mL of methanol.

-

Add 10 mmol of acetophenone (1.16 mL) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The solid product will precipitate out of the solution. If not, the solution can be concentrated by evaporating some of the solvent.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Dry the purified product in a desiccator and determine the yield and melting point. Characterize the structure using spectroscopic methods (FT-IR, NMR).

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is adapted from standard microbiological procedures and the methodology described by Mir and Ahmed (2016).

Materials:

-

Nutrient agar medium

-

Sterile Petri dishes

-

Bacterial cultures (e.g., S. aureus, E. coli)

-

This compound derivative solution (e.g., 1 mg/mL in DMSO)

-

Positive control (standard antibiotic solution)

-

Negative control (DMSO)

-

Sterile cork borer (6 mm diameter)

-

Incubator

Procedure:

-

Prepare nutrient agar plates by pouring sterilized molten agar into Petri dishes and allowing them to solidify.

-

Prepare a bacterial inoculum by suspending a loopful of a fresh bacterial culture in sterile saline to a turbidity equivalent to 0.5 McFarland standard.

-

Evenly spread 100 µL of the bacterial suspension onto the surface of the agar plates using a sterile spreader.

-

Using a sterile cork borer, create wells (6 mm in diameter) in the agar.

-

Add 100 µL of the test compound solution (1 mg/mL in DMSO) into one well.

-

Add 100 µL of the positive control (e.g., ciprofloxacin solution) and negative control (DMSO) into separate wells.

-

Allow the plates to stand for 1 hour to permit the diffusion of the compounds into the agar.

-

Incubate the plates at 37°C for 24 hours.

-

After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

Antioxidant Activity Assays

This protocol is based on the method described by Mir and Ahmed (2016).

Materials:

-

FRAP reagent: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Test compound solution in methanol.

-

Ascorbic acid (standard).

-

Spectrophotometer.

Procedure:

-

Prepare the FRAP reagent fresh before use.

-

Add 2.9 mL of the FRAP reagent to a cuvette and take a blank reading at 593 nm.

-

Add 100 µL of the test compound solution to the cuvette.

-

Mix well and incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

Prepare a standard curve using ascorbic acid.

-

The antioxidant capacity is expressed as µM ascorbic acid equivalents per gram of the compound.

A general protocol for the DPPH assay is as follows:

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

-

Test compound solutions at various concentrations in methanol.

-

Ascorbic acid or Trolox (standard).

-

Spectrophotometer.

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a test tube, mix 1 mL of the DPPH solution with 3 mL of the test compound solution at different concentrations.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm against a blank (methanol).

-

A control is prepared using 1 mL of DPPH solution and 3 mL of methanol.

-

Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualizations

The following diagrams illustrate the synthesis workflow and a generalized biological screening process for this compound derivatives.

Caption: Synthesis workflow for this compound.

Caption: Generalized workflow for biological screening of derivatives.

Caption: Hypothesized anticancer mechanism via Topoisomerase II inhibition.

References

- 1. scispace.com [scispace.com]

- 2. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Potential of Palladium(II) Complexes With Schiff Bases Derived from 4-Aminoacetophenone Against Melanoma In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Synthesis and Antiproliferative Activity of a New Series of Mono- and " by Amgad Albohy [buescholar.bue.edu.eg]

Application Notes and Protocols: N-(4-chlorophenyl)-1-phenylethanimine in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically 2-azetidinones and 4-thiazolidinones, utilizing N-(4-chlorophenyl)-1-phenylethanimine as a key intermediate. The synthesized compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and cytotoxic agents.

Introduction